![molecular formula C16H11N5O3S B2681673 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034337-18-1](/img/structure/B2681673.png)

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

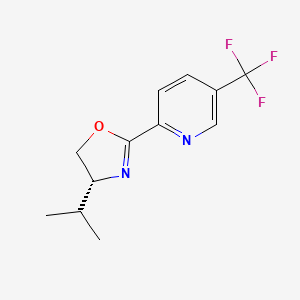

“N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound . It contains a total of 35 atoms, including 12 Hydrogen atoms, 16 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms .

Synthesis Analysis

The synthesis of this compound might involve scaffold hopping from an HTS hit to a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure . This process imparts a promising initial selectivity within the CDK family .Molecular Structure Analysis

The molecular structure of this compound is complex, with a total of 35 atoms . It includes a pyrrolo[3,4-b]pyridin-6-yl group attached to an ethyl group, which is further attached to a benzo[c][1,2,5]thiadiazole-5-carboxamide group .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Research in organic chemistry has led to the synthesis of various heterocycles incorporating thiadiazole moieties, showcasing their utility in creating compounds with potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These compounds are synthesized using versatile precursors and are characterized through comprehensive spectroscopic techniques, demonstrating the chemical versatility and potential applications of thiadiazole derivatives in agricultural pest control (Fadda et al., 2017).

Electrochromic Materials

In materials science, thiadiazolo[3,4-c]pyridine derivatives have been explored as novel electron acceptors in donor-acceptor-type electrochromic polymers. These materials exhibit fast switching times and high coloration efficiency, making them promising for applications in smart windows and display technologies. The study of these compounds highlights their potential in developing advanced materials with tailored electronic properties (Ming et al., 2015).

Antimicrobial Agents

Thiadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showcasing their potential as antimicrobial agents. These compounds offer a foundation for developing new treatments against resistant microbial strains, addressing the growing need for novel antibiotics in the face of increasing drug resistance (Patel & Patel, 2015).

Antitubercular Activity

In the quest for new antitubercular agents, thiazole-aminopiperidine hybrid analogues have been identified as potent inhibitors of Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, showing promise in the treatment of tuberculosis. These findings highlight the potential of thiadiazole derivatives in addressing tuberculosis, a major global health challenge (Jeankumar et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O3S/c22-14(9-3-4-11-12(8-9)20-25-19-11)18-6-7-21-15(23)10-2-1-5-17-13(10)16(21)24/h1-5,8H,6-7H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWRSDVRCCZVHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N(C2=O)CCNC(=O)C3=CC4=NSN=C4C=C3)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2681592.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2681596.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2681599.png)

![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2681601.png)

![3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2681602.png)

![Ethyl 2-[2-(2-bromopyridin-4-yl)-1-cyano-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2681603.png)

![8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2681605.png)

![8-(2-fluorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681606.png)

![N6-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2681607.png)

![N-(2,4-dimethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2681610.png)

![[4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2681613.png)